molecular formula C8H6Cl2N4 B2564224 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-93-0

5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B2564224
M. Wt: 229.06
InChI Key: RCBHJDMPHQLQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . The “2,5-Dichlorophenyl” part suggests the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 5th positions .


Molecular Structure Analysis

The molecular structure would consist of a 1,2,4-triazole ring attached to a 2,5-dichlorophenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring . The dichlorophenyl group might also undergo reactions at the carbon atoms attached to the chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, including those related to 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine, have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms. These compounds have been explored for their potential in fighting bacterial and fungal infections (Bektaş et al., 2007).

Anticancer Evaluation

Novel derivatives of 1,2,4-triazol-3-one, closely related to the compound , have been synthesized and tested for anticancer properties. One study demonstrated that these compounds exhibited significant activity against various human tumor cell lines, including leukemia and non-small cell lung cancer, highlighting their potential as anticancer agents (Kattimani et al., 2013).

Corrosion Inhibition

Triazole derivatives, similar to 5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine, have been studied for their effectiveness in corrosion inhibition. They have been found to be highly efficient in protecting metals like mild steel in acidic environments. This suggests their potential application in industrial settings for material preservation (Bentiss et al., 2007).

Antifungal Activities

Related 1,2,4-triazole compounds have been synthesized and evaluated for antifungal activities. Some of these compounds showed significant inhibitory effects against plant pathogenic fungi, indicating their potential use in agricultural fungicides (Arnoldi et al., 2007).

Safety And Hazards

As with any chemical compound, handling “5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be studied for various uses, depending on these properties .

properties

IUPAC Name

5-(2,5-dichlorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBHJDMPHQLQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)-4H-1,2,4-triazol-3-amine

Citations

For This Compound
1
Citations
L Lin, G Lin, Q Zhou, RAD Bathgate, GQ Gong… - Bioorganic …, 2021 - Elsevier
Relaxin family peptide receptors (RXFPs) are the potential therapeutic targets for neurological, cardiovascular, and metabolic indications. Among them, RXFP3 and RXFP4 (formerly …
Number of citations: 8 www.sciencedirect.com

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